2-(4-Hexyloxybenzoyl)oxazole
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Overview
Description
“2-(4-Hexyloxybenzoyl)oxazole” is a chemical compound with the molecular formula C16H19NO2 . It has a molecular weight of 257.33 . The structure of this compound includes a five-membered aromatic ring of oxazole, which contains atoms of nitrogen and oxygen .
Synthesis Analysis
The synthesis of oxazole derivatives, including “2-(4-Hexyloxybenzoyl)oxazole”, has been a topic of interest in medicinal chemistry . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of “2-(4-Hexyloxybenzoyl)oxazole” contains a total of 40 bonds, including 21 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 1 double bond, and 11 aromatic bonds . It also includes 1 five-membered ring and 1 six-membered ring .Chemical Reactions Analysis
Oxazole and its derivatives, including “2-(4-Hexyloxybenzoyl)oxazole”, have been found to play a significant role in many important chemical reactions, both as intermediates and as final products .Scientific Research Applications
Synthesis and Reactivity
Research has demonstrated innovative methods for synthesizing oxazole derivatives, highlighting their significance in natural products and pharmaceuticals. For instance, Luo et al. (2012) developed a modular synthesis of 2,4-disubstituted oxazoles via a gold-catalyzed [3 + 2] annulation strategy. This method exploits the reactivities of α-oxo gold carbenes and bidentate ligands, offering a new avenue for oxazole ring formation (Luo et al., 2012).
Biological Activities
Oxazole derivatives have been identified with a variety of biological activities, making them valuable in drug development:
Antiprotozoal Activity : Carballo et al. (2017) synthesized 2-amino-4-(p-substituted phenyl)-oxazole derivatives and evaluated their in vitro activity against Giardia lamblia and Trichomonas vaginalis. Some derivatives showed significant activity, outperforming the standard drug metronidazole in certain cases (Carballo et al., 2017).
Anticancer Activity : New 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone scaffolds were synthesized and tested against various human cancer cell lines, demonstrating potent anticancer activity. This highlights the potential of oxazole derivatives in cancer therapy (Biointerface Research in Applied Chemistry, 2020).
Anticonvulsant Agents : Wei et al. (2010) reported on the synthesis of benzo[d]oxazoles with potential anticonvulsant effects. Certain compounds showed promising efficacy and safety profiles in preclinical models, suggesting their utility in managing convulsive disorders (Wei et al., 2010).
Medicinal Chemistry Applications
Oxazole-based compounds have been extensively explored for their versatile biological activities and potential as medicinal drugs. Zhang et al. (2018) reviewed the developments of oxazole compounds, including their applications in treating bacterial, fungal, viral, and parasitic infections, as well as their roles in cancer, diabetes, and inflammatory diseases. This comprehensive overview underscores the oxazole scaffold's significance in drug discovery and development (Zhang et al., 2018).
Future Directions
Oxazole and its derivatives, including “2-(4-Hexyloxybenzoyl)oxazole”, have shown promising potential in the field of medicinal chemistry . They have been used in the development of novel compounds showing favorable biological activities . Therefore, the future direction in this field could involve further exploration and development of oxazole-based medicinal compounds .
properties
IUPAC Name |
(4-hexoxyphenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-3-4-5-11-19-14-8-6-13(7-9-14)15(18)16-17-10-12-20-16/h6-10,12H,2-5,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBGAGAFHVHILW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642101 |
Source
|
Record name | [4-(Hexyloxy)phenyl](1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hexyloxybenzoyl)oxazole | |
CAS RN |
898760-29-7 |
Source
|
Record name | [4-(Hexyloxy)phenyl]-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Hexyloxy)phenyl](1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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